

# Measuring pSLP76 Levels After Hpk1-IN-33 Treatment: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Hpk1-IN-33*

Cat. No.: *B12409493*

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## Introduction

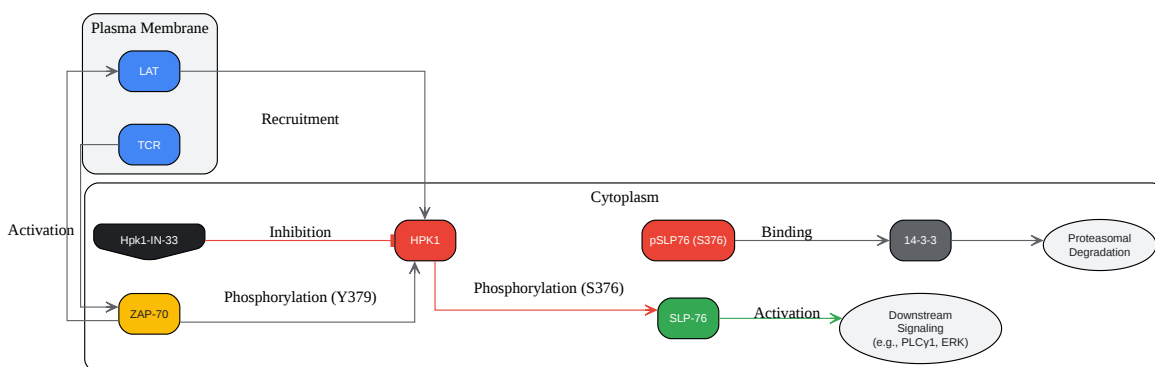
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[3][4] This phosphorylation event initiates a cascade that dampens T-cell activation, including the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76.[3][5] Consequently, inhibiting HPK1 activity is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[6][7]

**Hpk1-IN-33** is a potent small molecule inhibitor of HPK1 with a reported  $K_i$  value of 1.7 nM.[8] By blocking HPK1's kinase activity, **Hpk1-IN-33** is expected to decrease the phosphorylation of SLP-76 at S376, thereby augmenting T-cell activation and effector functions.

These application notes provide detailed protocols for treating cells with **Hpk1-IN-33** and subsequently measuring the levels of phosphorylated SLP-76 (pSLP76) to assess target engagement and the biological consequence of HPK1 inhibition.

## Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and its inhibitory effect on SLP-76.

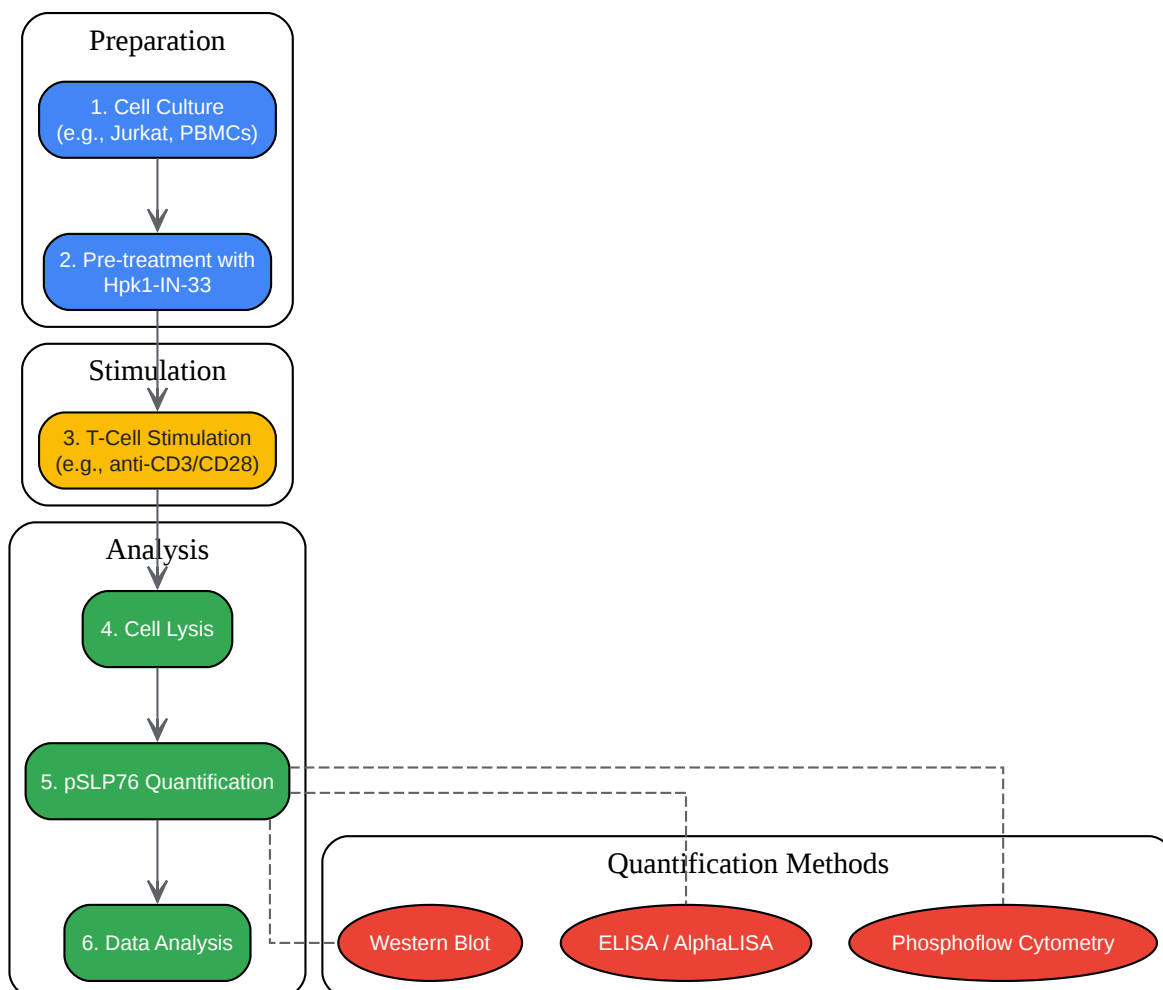


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Caption: HPK1-mediated negative regulation of TCR signaling.

## Experimental Workflow

A generalized workflow for assessing the effect of **Hpk1-IN-33** on pSLP76 levels is depicted below. This involves cell culture, treatment with the inhibitor, T-cell stimulation, cell lysis, and subsequent analysis of pSLP76 levels.



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Caption: General experimental workflow for pSLP76 measurement.

## Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison. Below are example tables for presenting results from different assays.

Table 1: IC50 of **Hpk1-IN-33** on pSLP76 Levels by Western Blot Densitometry

| Treatment Group | Hpk1-IN-33 (nM) | pSLP76/Total SLP76 Ratio (Normalized) | % Inhibition |
|-----------------|-----------------|---------------------------------------|--------------|
| Vehicle Control | 0               | 1.00                                  | 0            |
| Hpk1-IN-33      | 1               | 0.85                                  | 15           |
| Hpk1-IN-33      | 10              | 0.52                                  | 48           |
| Hpk1-IN-33      | 100             | 0.15                                  | 85           |
| Hpk1-IN-33      | 1000            | 0.05                                  | 95           |
| IC50            | ~10 nM          |                                       |              |

Table 2: pSLP76 Levels Measured by ELISA

| Treatment Group | Hpk1-IN-33 (nM) | Absorbance at 450 nm | pSLP76 Concentration (pg/mL) | % of Control |
|-----------------|-----------------|----------------------|------------------------------|--------------|
| Unstimulated    | 0               | 0.150                | 50                           | -            |
| Vehicle Control | 0               | 0.850                | 1000                         | 100          |
| Hpk1-IN-33      | 10              | 0.450                | 500                          | 50           |
| Hpk1-IN-33      | 100             | 0.200                | 150                          | 15           |

## Experimental Protocols

### Protocol 1: Western Blotting for pSLP76 Detection

This protocol is suitable for semi-quantitative analysis of pSLP76 levels in cell lysates.

Materials:

- Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

- RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- **Hpk1-IN-33** (stock solution in DMSO)
- Anti-CD3/CD28 T-cell activator (e.g., Dynabeads™)
- Phosphatase and protease inhibitor cocktails
- RIPA Lysis and Extraction Buffer
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
- Primary antibodies: Rabbit anti-pSLP76 (Ser376), Mouse anti-total SLP76, Rabbit or Mouse anti-β-actin (loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Culture Jurkat T-cells or PBMCs in complete RPMI-1640 medium.
  - Seed cells at a density of  $1-2 \times 10^6$  cells/mL.
  - Pre-treat cells with varying concentrations of **Hpk1-IN-33** (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
- T-Cell Stimulation:
  - Following pre-treatment, stimulate the T-cells with anti-CD3/CD28 activator for 15-30 minutes at 37°C.[9] Note that basal levels of pSLP76 are often undetectable without stimulation.[10]

- Cell Lysis:
  - Pellet the cells by centrifugation at 4°C.
  - Wash the cell pellet once with ice-cold PBS.
  - Lyse the cells in ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize protein amounts for all samples and prepare for SDS-PAGE.
  - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibody against pSLP76 (Ser376) overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an ECL substrate and a chemiluminescence imager.
  - Strip the membrane and re-probe for total SLP-76 and a loading control (e.g.,  $\beta$ -actin).
- Data Analysis:
  - Quantify band intensities using image analysis software (e.g., ImageJ).

- Normalize the pSLP76 signal to the total SLP-76 signal.

## Protocol 2: ELISA for pSLP76 Quantification

This protocol allows for a more quantitative measurement of pSLP76 levels. Several commercial ELISA kits are available, or a sandwich ELISA can be developed in-house.[\[11\]](#)

Materials:

- Cell lysate prepared as in Protocol 1.
- pSLP76 (Ser376) ELISA kit (or individual components: capture antibody, detection antibody, standard, substrate).
- Microplate reader.

Procedure:

- Prepare Cell Lysates: Follow steps 1-4 from Protocol 1.
- Perform ELISA:
  - Follow the manufacturer's instructions for the specific ELISA kit being used.
  - Typically, this involves coating a microplate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
- Data Acquisition:
  - Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
  - Generate a standard curve using the provided pSLP76 standard.
  - Calculate the concentration of pSLP76 in the samples based on the standard curve.
  - Normalize the pSLP76 concentration to the total protein concentration of the lysate.

## Protocol 3: Phosphoflow Cytometry for pSLP76 Analysis

This high-throughput method allows for the measurement of pSLP76 levels in specific cell subsets within a heterogeneous population like PBMCs.[\[10\]](#)

Materials:

- PBMCs or other immune cells.
- **Hpk1-IN-33.**
- Anti-CD3/CD28 T-cell activator.
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
- Fluorochrome-conjugated antibodies: anti-pSLP76 (Ser376), anti-CD3, anti-CD4, anti-CD8.
- Flow cytometer.

Procedure:

- Cell Treatment and Stimulation:
  - Follow steps 1 and 2 from Protocol 1 using whole blood or isolated PBMCs.
- Fixation and Permeabilization:
  - After stimulation, fix the cells immediately to preserve the phosphorylation state.
  - Permeabilize the cells to allow intracellular antibody staining. Follow the manufacturer's protocol for the chosen fixation/permeabilization kit.
- Antibody Staining:
  - Stain the cells with a cocktail of fluorochrome-conjugated antibodies, including anti-pSLP76 and cell surface markers (e.g., CD3, CD4, CD8).
  - Incubate as recommended by the antibody manufacturer.

- Flow Cytometry Analysis:
  - Wash the cells and resuspend in flow cytometry buffer.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the T-cell populations of interest (e.g., CD3+, CD4+, or CD8+ T-cells).
  - Determine the median fluorescence intensity (MFI) of the pSLP76 signal within each gated population.
  - Compare the MFI of pSLP76 in **Hpk1-IN-33**-treated samples to the vehicle control.

## Conclusion

The protocols outlined provide robust methods for assessing the inhibitory activity of **Hpk1-IN-33** by measuring the phosphorylation of its direct substrate, SLP-76. The choice of method will depend on the specific experimental goals, required throughput, and available equipment. Western blotting offers a semi-quantitative approach, ELISA provides quantitative data, and phosphoflow cytometry enables high-throughput analysis in specific cell populations. Accurate measurement of pSLP76 levels is a critical step in the preclinical and clinical development of HPK1 inhibitors for cancer immunotherapy.<sup>[10][12]</sup>

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